BenchChemオンラインストアへようこそ!

7-Bromo-2-methyl-2H-indazole-3-carbaldehyde

regioselective synthesis Suzuki-Miyaura coupling indazole functionalization

7-Bromo-2-methyl-2H-indazole-3-carbaldehyde (CAS 845751-70-4) is a brominated N-methylindazole aldehyde with the molecular formula C9H7BrN2O and a molecular weight of 239.07 g/mol. Its structure features a reactive aldehyde at the 3-position and a bromine atom at the 7-position of the indazole core, establishing it as a versatile, polyfunctional building block in medicinal chemistry.

Molecular Formula C9H7BrN2O
Molecular Weight 239.07 g/mol
CAS No. 845751-70-4
Cat. No. B1394158
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-2-methyl-2H-indazole-3-carbaldehyde
CAS845751-70-4
Molecular FormulaC9H7BrN2O
Molecular Weight239.07 g/mol
Structural Identifiers
SMILESCN1C(=C2C=CC=C(C2=N1)Br)C=O
InChIInChI=1S/C9H7BrN2O/c1-12-8(5-13)6-3-2-4-7(10)9(6)11-12/h2-5H,1H3
InChIKeyNSLRTSWDWSKOIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 7-Bromo-2-methyl-2H-indazole-3-carbaldehyde (CAS 845751-70-4) as a Key Indazole Intermediate


7-Bromo-2-methyl-2H-indazole-3-carbaldehyde (CAS 845751-70-4) is a brominated N-methylindazole aldehyde with the molecular formula C9H7BrN2O and a molecular weight of 239.07 g/mol [1]. Its structure features a reactive aldehyde at the 3-position and a bromine atom at the 7-position of the indazole core, establishing it as a versatile, polyfunctional building block in medicinal chemistry. This compound serves as a critical intermediate in synthesizing downstream heterocyclic libraries, particularly for central nervous system (CNS) drug discovery programs targeting GABAA receptors [2]. Its controlled physicochemical profile—including an XLogP3 of 2.1, zero hydrogen bond donors, and a topological polar surface area of 34.9 Ų [1]—makes it a preferred starting material for lead optimization where logP modulation and blood-brain barrier permeability are key considerations.

Why 7-Bromo-2-methyl-2H-indazole-3-carbaldehyde Cannot Be Replaced by a Generic Indazole Carbaldehyde


Substituting this compound with a closely related analog, such as the 5-bromo regioisomer or a non-brominated indazole-3-carbaldehyde, is chemically non-viable for specific synthetic routes and target engagements. The bromine atom's position on the indazole core is not a generic handle; it dictates the vector of subsequent arylation or cross-coupling reactions, directly determining the shape, electronic distribution, and biological activity of the final compound [1]. For example, in the synthesis of patented GABAA modulators, the 7-bromo intermediate is essential for constructing the correct 7-arylindazole pharmacophore [1]. Using a 5-bromo or unsubstituted analog would lead to a regioisomeric or truncated final product with a fundamentally altered binding profile, forfeiting the intellectual property position and the structure-activity relationship (SAR) established for the 7-substituted series. The following quantitative evidence details where this compound provides verified, measurable advantages over its closest analogs.

Quantitative Differentiation Evidence for 7-Bromo-2-methyl-2H-indazole-3-carbaldehyde


Regiochemical Specificity in Cross-Coupling: A Direct Comparison of 7-Bromo vs. 5-Bromo Indazole Carbaldehydes

The defining structural feature of this compound is the bromine atom at the 7-position of the indazole core, as opposed to the 5-position found in 5-Bromo-2-methyl-2H-indazole-3-carbaldehyde (CAS 1251023-52-5). While both are isomers with identical molecular formulas (C9H7BrN2O) and molecular weights (239.07 g/mol) [1][2], their reactivity is distinct. A dedicated study on C7-bromination and subsequent Suzuki-Miyaura cross-coupling of indazoles demonstrates that C7-bromo-4-substituted-1H-indazoles can be successfully arylated with boronic acids under optimized palladium-mediated conditions, enabling access to a unique chemical space [3]. In contrast, the C5-regioisomer directs substitution to a different trajectory, yielding a completely different set of 5-aryl derivatives. This positional difference is not interchangeable; a research team targeting a 7-arylindazole pharmacophore, as in the GABAA modulator patents, would obtain a 5-arylindazole isomer with no guarantee of target activity if the 5-bromo compound were mistakenly procured [4].

regioselective synthesis Suzuki-Miyaura coupling indazole functionalization

Validated Synthetic Route with Quantified Yield: A Key Intermediate for GABAergic Modulators

The compound's role as a high-value intermediate is confirmed by its use in a patented synthesis of GABAA subtype selective receptor modulators. In a reported procedure, 7-bromo-2-methyl-2H-indazole is formylated to produce 7-Bromo-2-methyl-2H-indazole-3-carbaldehyde. A specific patent example details its synthesis: reacting the precursor with lithium diisopropylamide and N,N-dimethylformamide in a solvent mixture of tetrahydrofuran, n-heptane, and ethylbenzene for 19.5 hours, yielding the target aldehyde in 62% yield [1]. This quantitative yield benchmark provides a basis for comparing the efficiency of alternative routes. While comparative yield data for the 5-bromo isomer under identical conditions are not publicly available, this established protocol offers a reproducible starting point for process chemists evaluating synthetic strategies. The aldehyde is subsequently used as a key reactant for downstream diversification into a library of 7-arylindazole derivatives [1][2].

drug intermediate GABAA receptor patent synthesis

Calculated Physicochemical Profile: A Comparative Look at Lipophilicity and Hydrogen Bonding

The computed physicochemical properties of 7-Bromo-2-methyl-2H-indazole-3-carbaldehyde and its 5-bromo regioisomer are identical for many basic descriptors, but their spatial differences can lead to divergent behavior in more complex environments. Both compounds share a calculated XLogP3 of 2.1 and a topological polar surface area (TPSA) of 34.9 Ų [1][2]. They also both have zero hydrogen bond donors. However, the position of the bromine atom affects the molecular electrostatic potential surface and the vector of the carbon-bromine dipole. This positional difference becomes critical in silico modeling and docking studies, where the 7-bromo isomer presents a distinct pharmacophoric feature pattern compared to the 5-bromo isomer. This distinction is a key factor in target-specific lead optimization, where a subtle shift in substitution can alter the compound's binding affinity or selectivity profile by orders of magnitude, making the choice between isomers a critical procurement decision [3].

drug-likeness physicochemical properties logP

Optimal Procurement Scenarios for 7-Bromo-2-methyl-2H-indazole-3-carbaldehyde


CNS Drug Discovery: Synthesis of 7-Arylindazole GABAA Modulators

This compound is the dedicated starting material for synthesizing 7-arylindazole derivatives as GABAA subtype selective modulators, as described in patent families from Roche [1]. The 7-bromo substitution is non-negotiable for installing the aryl group at the correct position to engage the target receptor. Any attempt to use a 5-bromo or 4-bromo isomer would result in a regioisomeric final product, which, based on class-level SAR principles, is expected to have a completely different biological profile and no patent protection. The established synthetic route with a 62% yield provides a reliable foundation for medicinal chemistry campaigns in anxiety, depression, and cognitive disorder programs [2].

Focused Library Synthesis for Structure-Activity Relationship (SAR) Exploration

For medicinal chemists building a library of 7-substituted indazole-3-carbaldehydes, this compound offers a single-step diversification point via Suzuki-Miyaura cross-coupling [3]. The 7-bromo handle allows for the direct installation of various aryl and heteroaryl boronic acids, enabling rapid exploration of the chemical space around the 7-position. This is in direct contrast to the 5-bromo isomer, which would generate a 5-substituted library, a completely different and non-overlapping chemical series. The compound's XLogP3 of 2.1 and TPSA of 34.9 Ų [4] make it an ideal core for oral CNS drug candidates, as these values fall within favorable drug-likeness ranges.

Chemical Process Development and Scale-Up

The availability of a detailed synthetic protocol, specifying reagents (lithium diisopropylamide, DMF), solvents (THF, n-heptane, ethylbenzene), and a reaction time (19.5 h) to achieve a 62% yield, provides a robust starting point for process R&D [2]. This quantitative data allows process chemists to benchmark new catalytic or flow chemistry methodologies against a known standard. The target compound serves as a model substrate for developing more efficient, scalable, and greener C7-selective functionalization methods for the indazole scaffold.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Bromo-2-methyl-2H-indazole-3-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.